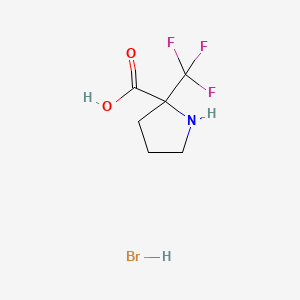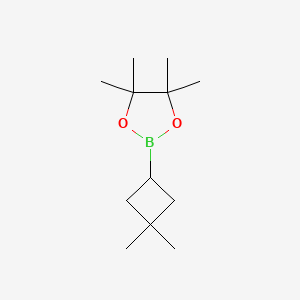
4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethoxyethyl and ethyl groups in the structure enhances its solubility and potential interactions with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxyethyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学研究应用
4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the ethoxyethyl and ethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes.
相似化合物的比较
Similar Compounds
- 4-(2-Ethoxyethyl)-1,2,4-triazole-3-thiol
- 5-Ethyl-1,2,4-triazole-3-thiol
- 4-(2-Methoxyethyl)-5-ethyl-1,2,4-triazole-3-thiol
Uniqueness
4-(2-Ethoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol is unique due to the presence of both ethoxyethyl and ethyl groups, which enhance its solubility and potential biological activity. The combination of these functional groups with the triazole ring provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C8H15N3OS |
|---|---|
分子量 |
201.29 g/mol |
IUPAC 名称 |
4-(2-ethoxyethyl)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3OS/c1-3-7-9-10-8(13)11(7)5-6-12-4-2/h3-6H2,1-2H3,(H,10,13) |
InChI 键 |
AHKJJLZWYXKLMO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NNC(=S)N1CCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


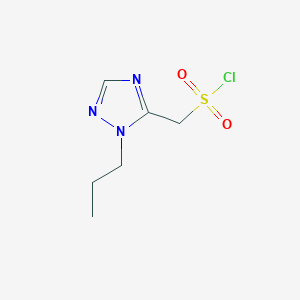

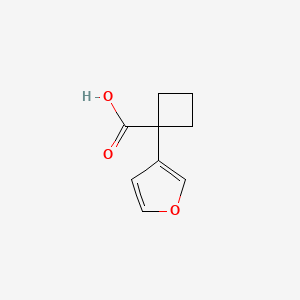
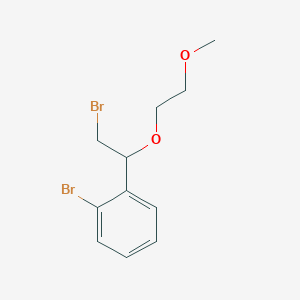
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)
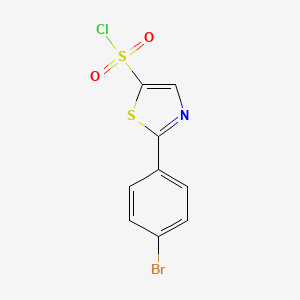
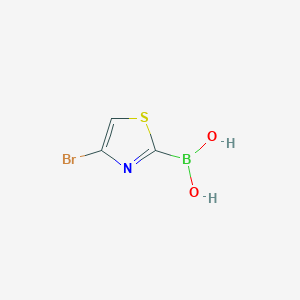
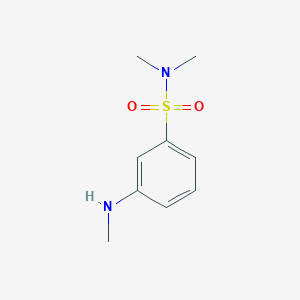
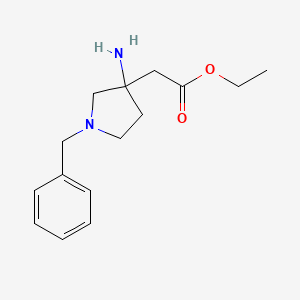
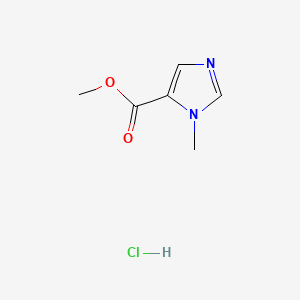
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
